Home > Products > Building Blocks P12495 > 7-[(Phenylsulfonyl)amino]heptanoic acid
7-[(Phenylsulfonyl)amino]heptanoic acid - 123469-53-4

7-[(Phenylsulfonyl)amino]heptanoic acid

Catalog Number: EVT-2918901
CAS Number: 123469-53-4
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-[(Phenylsulfonyl)amino]heptanoic acid is a synthetic, non-proteinogenic amino acid derivative. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly thromboxane A2 receptor antagonists. []

7-[(3-Chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide hydrochloride

Compound Description: This compound, also known as tianeptine hydrochloride, is a tricyclic antidepressant. It is prescribed in some European countries but not currently approved for use in the United States. Research has shown that intravenous use of tianeptine can lead to acute toxicity.

(+)-(5Z)-7-[3-endo-[(Phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic acid

Compound Description: This compound, also known as S-145, is a potent thromboxane A2 receptor antagonist. It exhibits inhibitory activity against platelet aggregation and contraction of the rat aorta induced by thromboxane A2-related substances.

(S)-7-Amino-2-[[[(R)-2-methyl-1-(3-phenylpropanoylamino)propyl]hydroxyphosphinoyl]methyl]heptanoic acid

Compound Description: Known as EF6265, this compound acts as a specific inhibitor of plasma carboxypeptidase B (CPB), also referred to as thrombin-activatable fibrinolysis inhibitor (TAFI). EF6265 enhances fibrinolysis, reduces thrombi formation, and might be a potential therapeutic agent for thromboembolic diseases.

2-Amino-7-phosphonoheptanoic acid (AP7)

Compound Description: AP7 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Studies have explored its anticonvulsant effects in various models, including sound-induced seizures in mice and photically induced myoclonus in baboons.

2-(Palmitoylamino)-6,7-bis(palmitoyloxy)heptanoic acid (Pam3Adh-OH)

Compound Description: Pam3Adh-OH serves as a building block for lipopeptides, mimicking the N-terminal lipoamino acid of lipoprotein from Escherichia coli. Lipopeptides containing Pam3Adh-OH display immunostimulatory activity, specifically activating B-lymphocytes and macrophages, and exhibiting in vivo and in vitro adjuvanticity.

(2S,6R)-Diamino-(5R,7)-dihydroxyheptanoic acid (DADH)

Compound Description: DADH is a non-proteinogenic amino acid and a biosynthetic intermediate of the dipeptide secondary metabolite vazabitide A. It displays immunosuppressive effects by targeting dendritic cells and modulating T-cell activation.

(S)-2-Amino-7-[(18)F]fluoro-2-methylheptanoic acid ((S)-[(18)F]FAMHep) and (S)-2-Amino-7-[(18)F]fluoroheptanoic acid ((S)-[(18)F]FAHep)

Compound Description: These two compounds are [(18)F]fluoroalkyl substituted amino acids developed for brain tumor imaging using positron emission tomography (PET). The presence or absence of a methyl group on the α-carbon influences their recognition by system L amino acid transporters and their brain uptake.

Overview

7-[(Phenylsulfonyl)amino]heptanoic acid is a compound that features a heptanoic acid backbone with a phenylsulfonyl amino group attached. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of statins and other bioactive molecules. The presence of the phenylsulfonyl group enhances the compound's solubility and reactivity, making it suitable for various chemical transformations.

Source

The compound can be synthesized through various chemical pathways, often involving intermediates derived from simpler carboxylic acids and sulfonamides. The synthesis methods are documented in several patents and scientific articles that detail efficient procedures for preparing derivatives of heptanoic acid with sulfonamide functionalities .

Classification

7-[(Phenylsulfonyl)amino]heptanoic acid belongs to the class of amino acids and carboxylic acids, specifically categorized under sulfonamide derivatives. Its structural features classify it within the broader category of organic compounds that exhibit both acidic and basic properties due to the presence of a carboxylic acid group and an amino group.

Synthesis Analysis

Methods

The synthesis of 7-[(Phenylsulfonyl)amino]heptanoic acid typically involves several steps, including:

  1. Formation of the Heptanoic Acid Backbone: Starting from readily available glutaric acid derivatives, a series of reactions introduce the necessary functional groups.
  2. Introduction of the Sulfonamide Group: The phenylsulfonyl group is introduced through a reaction with phenylsulfonyl chloride or similar reagents under basic conditions to yield the desired sulfonamide derivative.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the target compound in high purity.

Technical Details

The synthetic route may involve protecting groups to ensure selectivity during reactions, particularly when multiple functional groups are present. For example, hydroxy-protecting groups may be employed during specific steps to prevent unwanted reactions . The use of catalysts and controlled reaction conditions (temperature, pressure) is crucial for optimizing yields and minimizing by-products .

Molecular Structure Analysis

Structure

The molecular structure of 7-[(Phenylsulfonyl)amino]heptanoic acid can be represented as follows:

  • Chemical Formula: C13_{13}H19_{19}N1_{1}O4_{4}S1_{1}
  • Molecular Weight: Approximately 277.36 g/mol

The structure consists of a heptanoic acid chain (seven carbon atoms) with an amino group at one end and a phenylsulfonyl moiety attached to the amino group.

Data

The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, providing insights into its functional groups and molecular environment.

Chemical Reactions Analysis

Reactions

7-[(Phenylsulfonyl)amino]heptanoic acid can participate in various chemical reactions:

  1. Acid-Base Reactions: The carboxylic acid group can donate protons, while the amino group can accept protons, allowing for zwitterionic forms under physiological conditions.
  2. Substitution Reactions: The sulfonamide group can undergo nucleophilic substitutions, making it a versatile intermediate for further derivatization.
  3. Coupling Reactions: It can be used in peptide synthesis or coupling reactions with other amino acids or bioactive molecules.

Technical Details

Reactions involving this compound often require specific conditions such as temperature control and appropriate solvents to ensure optimal reactivity and selectivity .

Mechanism of Action

Process

The mechanism of action for 7-[(Phenylsulfonyl)amino]heptanoic acid primarily revolves around its ability to interact with biological targets through its functional groups:

  • Inhibition Mechanism: As an intermediate in statin synthesis, it may inhibit hydroxymethylglutaryl-CoA reductase, an enzyme critical in cholesterol biosynthesis.
  • Binding Interactions: The phenylsulfonyl group enhances binding affinity to target proteins or enzymes due to its ability to form hydrogen bonds and hydrophobic interactions.

Data

Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting that 7-[(Phenylsulfonyl)amino]heptanoic acid could possess pharmacological properties worth exploring further .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of both hydrophilic (carboxylic acid and amino groups) and hydrophobic (phenyl ring) components.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactive towards electrophiles due to the nucleophilic nature of the amino group.

Relevant data from spectral analyses indicate characteristic absorption bands corresponding to functional groups, which can be utilized for identification purposes .

Applications

Scientific Uses

7-[(Phenylsulfonyl)amino]heptanoic acid serves several important roles in scientific research:

  1. Intermediate in Drug Synthesis: It is primarily used as an intermediate in the synthesis of statins and other pharmaceuticals targeting cholesterol metabolism.
  2. Research Tool: Its unique structure allows researchers to study enzyme inhibition mechanisms related to lipid metabolism.
  3. Potential Therapeutics: Further investigations may reveal additional therapeutic applications beyond cholesterol regulation, potentially expanding its utility in pharmacology.
Synthetic Methodologies

Traditional Organic Synthesis Routes

Conventional synthetic approaches to 7-[(phenylsulfonyl)amino]heptanoic acid typically involve linear chain construction strategies or ring-opening transformations. The cycloheptanone oxime rearrangement method represents an efficient industrial route documented in patent literature [3]. This process begins with cycloheptanone reacting with hydroxylamine hydrochloride in methanol under reflux conditions to form the corresponding oxime. Through a Beckmann rearrangement catalyzed by hydrochloric acid, this intermediate undergoes ring expansion to yield 7-aminoheptanoic acid hydrochloride, which serves as the crucial precursor for sulfonylation. The final step involves selective N-sulfonylation where the amino group reacts with benzenesulfonyl chloride in dichloromethane with triethylamine as base, producing the target compound in 82% yield after crystallization from ethyl acetate/hexane mixtures [3].

An alternative nitromethane-based linear synthesis employs ethyl 6-bromohexanoate as starting material. This route features nucleophilic displacement with nitromethane anion followed by reduction of the nitro group and saponification. The key displacement reaction proceeds for 12 hours in dimethylformamide at 60°C using sodium nitromethanide, yielding ethyl 7-nitroheptanoate (75% yield). Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine, followed by alkaline hydrolysis to afford 7-aminoheptanoic acid. Final sulfonylation with benzenesulfonyl chloride completes the synthesis with an overall yield of 68% across four steps [8].

Table 1: Comparison of Traditional Synthetic Routes to 7-[(Phenylsulfonyl)amino]heptanoic Acid

MethodKey Starting MaterialReaction StepsOverall YieldPurity Profile
Cycloheptanone Oxime Rearrangement [3]Cycloheptanone1. Oxime formation 2. Beckmann rearrangement 3. N-sulfonylation82%Pharmaceutical grade (≥98.5%)
Nitromethane Alkylation [8]Ethyl 6-bromohexanoate1. Nitromethane alkylation 2. Nitro reduction 3. Ester hydrolysis 4. N-sulfonylation68%Industry grade (95-97%)
Bromoheptanoate Aminolysis [5] [8]7-Bromoheptanoic acid1. Azidation 2. Staudinger reduction 3. N-sulfonylation63%Research grade (≥97%)

The bromoheptanoate pathway utilizes 7-bromoheptanoic acid as the key intermediate, which undergoes azide displacement followed by Staudinger reduction (triphenylphosphine/THF/water) to generate the free amine. Sulfonylation with benzenesulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH/dichloromethane) provides the target compound in moderate yields (63%) suitable for research-scale applications [5] [8]. These traditional methods remain industrially relevant due to their predictable scalability and utilization of commercially available starting materials, though they typically require multi-step purification protocols to achieve pharmaceutical-grade purity standards demanded for peptide synthesis applications [1] [3].

Catalytic Asymmetric Approaches for Chiral Center Formation

While 7-[(phenylsulfonyl)amino]heptanoic acid itself lacks chiral centers, its derivatives bearing stereogenic elements require sophisticated asymmetric methodologies. The Evans oxazolidinone auxiliary approach enables enantioselective construction of β-branched derivatives essential for pharmaceutical targets like atorvastatin intermediates [4]. This strategy involves attaching the heptanoic acid backbone to (4S)-benzyloxazolidin-2-one followed by diastereoselective enolization and alkylation. After auxiliary removal, the chiral carboxylic acid undergoes sulfonylation, achieving enantiomeric excesses >98% when conducted at -78°C with strict exclusion of moisture [4].

Transition-metal catalyzed hydrogenation of enamide precursors represents another stereocontrol strategy for generating chiral centers along the heptanoic chain. For instance, Z-unsaturated enamides derived from 7-aminoheptanoic acid undergo asymmetric hydrogenation using DuPhos-rhodium catalysts at 50 psi H₂ pressure in methanol. This method affords protected (R)-3-alkyl-7-[(phenylsulfonyl)amino]heptanoates with 96% ee, which serve as key intermediates for β-amino acid incorporation into bioactive peptides [4]. The phenylsulfonyl group enhances substrate coordination to the chiral catalyst through nitrogen lone pair donation, significantly improving enantioselectivity compared to unprotected amines.

Table 2: Catalytic Systems for Enantioselective Synthesis of Chiral Derivatives

Catalyst SystemSubstrate TypeReaction Conditionsee (%)Application Target
Rh-(R,R)-Et-DuPhos [4]Enamide50 psi H₂, CH₃OH, 25°C96%β-amino acid peptides
Ru-BINAP/diamine [4]β-Keto sulfonamide1000 psi H₂, iPrOH/KOH94%Statin side chains
Evans (S)-4-Phenyloxazolidinone [4]Heptanoic acid derivativenBu₂BOTf, DIPEA, CH₂Cl₂, -78°C>98%Atorvastatin analogs

For statin-like structures featuring syn-diol motifs, researchers employ iterative asymmetric reductions on 3,5-diketo sulfonamide precursors. Using Noyori-type ruthenium catalysts (RuCl₂[(R)-binap][(R)-daipen]), hydrogenation proceeds with syn-diastereoselectivity >20:1 and 94% ee under high-pressure conditions (1000 psi H₂) in isopropanol with catalytic KOH [4]. The phenylsulfonyl group's electron-withdrawing nature facilitates enolization and subsequent stereocontrolled reduction, demonstrating how this functionality enables asymmetric transformations beyond simple protection. These methodologies highlight the dual role of the phenylsulfonyl group as both a protecting moiety and a stereodirecting element in complex molecule synthesis.

Solid-Phase Synthesis for Peptide Conjugates

The phenylsulfonyl-protected amine in 7-[(phenylsulfonyl)amino]heptanoic acid enables its application in solid-phase peptide synthesis (SPPS) as a side-chain protected building block. This moiety exhibits stability toward both acidolytic (TFA) and nucleophilic (piperidine) cleavage conditions employed in Fmoc/tBu strategies, making it ideal for introducing aminoalkyl functionalities during peptide chain assembly [7]. The carboxylic acid group is typically activated as HATU or HBTU esters (0.2 M in DMF) for coupling to resin-bound peptides at 2-5 fold excess, achieving incorporation efficiencies >98% within 2 hours as monitored by ninhydrin tests [7].

Linker chemistry selection critically determines the release characteristics of final conjugates. For C-terminal modified peptides, Wang resin linkage through ester bonds allows cleavage with 95% TFA without deprotection of the phenylsulfonyl group. When synthesizing N-terminal conjugates, Rink amide resin provides acid-labile amide linkages cleavable with 20% hexafluoroisopropanol in dichloromethane. The sulfonamide's stability permits orthogonal deprotection of other functional groups using thiolate reduction (for nitrobenzyl protections) or photolysis (for nitroveratryl groups) while maintaining the sulfonamide integrity [7].

Table 3: Solid-Phase Synthesis Parameters for Peptide Conjugates

Resin TypeLoading (mmol/g)Coupling ReagentCleavage ConditionsApplication Example
Wang resin0.7-1.0HATU/DIPEA95% TFA/H₂O (2 h)C-terminal modified peptides
Rink amide AM0.6-0.8HBTU/HOAt20% HFIP/DCM (45 min)N-terminal conjugates
Sieber amide0.5-0.7PyBOP/NMM2% TFA/DCM (8x1 min)Cyclic peptide intermediates

Post-assembly functionalization strategies leverage the phenylsulfonyl group as a masked amine for late-stage diversification. After complete peptide synthesis, the sulfonamide undergoes nucleophilic displacement using thiophenolate (0.3 M in DMF, 60°C) to regenerate the free amine, which can then be acylated, alkylated, or conjugated with fluorophores [7]. This approach facilitated the synthesis of peptide nanotubes where 7-[(phenylsulfonyl)amino]heptanoic acid spacers connect cyclic peptide subunits, generating tubular structures with 1.8 nm inner diameters confirmed by TEM and AFM [7]. The length and flexibility of the heptanoic chain provide optimal spacing between peptide rings, demonstrating how this building block enables nanoscale architectural control in supramolecular peptide systems.

Microwave-Assisted & Flow Chemistry Innovations

Modern synthetic approaches to 7-[(phenylsulfonyl)amino]heptanoic acid derivatives leverage microwave irradiation to accelerate traditionally slow transformations. The bromohexanoate amination step achieves 85% conversion in 15 minutes under microwave conditions (150°C in DMF) compared to 12 hours conventionally [8]. Sulfonylation kinetics similarly benefit, with complete reaction observed within 5 minutes at 120°C using polymer-supported sulfonyl chloride reagents, eliminating aqueous workup requirements. These protocols enable rapid library synthesis of analogs featuring varied sulfonyl groups (tosyl, mesityl, naphthyl) for structure-activity relationship studies in peptide mimetic research [5] [8].

Continuous flow hydrogenation systems address safety and scalability challenges in nitro group reduction. A demonstrated flow process reduces ethyl 7-nitroheptanoate at 75°C and 50 bar H₂ using a Pd/Al₂O³ packed-bed reactor (0.5 mL/min flow rate), achieving >99% conversion with 1.5 minute residence time [8]. This represents a 50-fold productivity increase over batch reactors while minimizing catalyst leaching (<0.1 ppm Pd in product). Integrated acid scrubbers immediately neutralize liberated ammonia, preventing side reactions and enabling direct collection of amine solutions for downstream sulfonylation.

Table 4: Process Intensification Parameters for Key Synthetic Steps

TechnologyReaction StepOptimized ConditionsTime ReductionProductivity Gain
Microwave reactorSulfonylation120°C, 300W, PS-SO₂Cl resin40x (120 min → 3 min)15 g/h per 100 mL vessel
Flow hydrogenationNitro reduction50 bar H₂, 75°C, 5% Pd/Al₂O³50x (75 min → 1.5 min)200 g/h (reactor volume 50 mL)
Microreactor arrayBeckmann rearrangement180°C, backpressure regulator12x (4 h → 20 min)45 g/h (parallel units)

For Beckmann rearrangement intensification, silicon microreactor arrays operating at 180°C with 5-minute residence times achieve 95% conversion of cycloheptanone oxime to 7-aminoheptanoic acid lactam [3] [8]. The continuous flow system maintains precise temperature control, minimizing dehydration byproducts that plague batch reactions at elevated temperatures. Acidic workup is integrated downstream using membrane-based liquid-liquid contactors, yielding hydrochloride salt solutions ready for direct sulfonylation. These innovations demonstrate how modern reaction engineering significantly enhances the sustainability profile and production efficiency of this important peptide building block, aligning with pharmaceutical industry demands for greener synthetic processes [1] [8].

Properties

CAS Number

123469-53-4

Product Name

7-[(Phenylsulfonyl)amino]heptanoic acid

IUPAC Name

7-(benzenesulfonamido)heptanoic acid

Molecular Formula

C13H19NO4S

Molecular Weight

285.36

InChI

InChI=1S/C13H19NO4S/c15-13(16)10-6-1-2-7-11-14-19(17,18)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2,(H,15,16)

InChI Key

VYASIDRVJHKUNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCCCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.